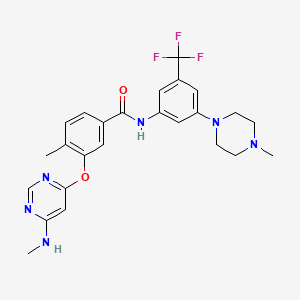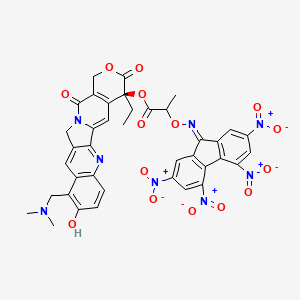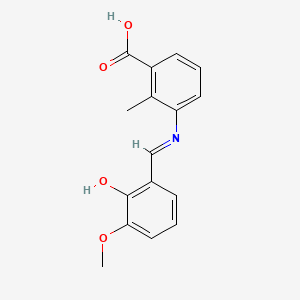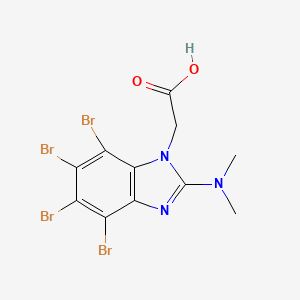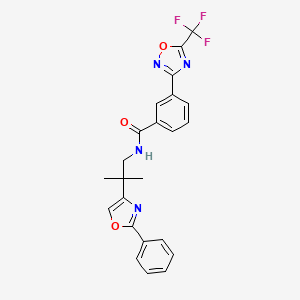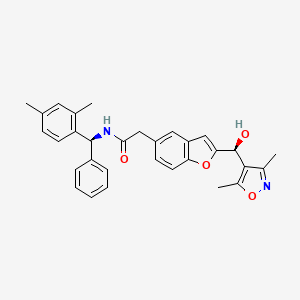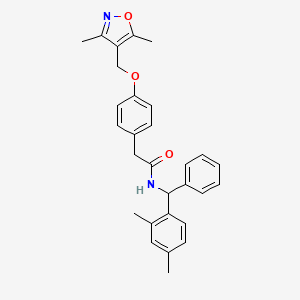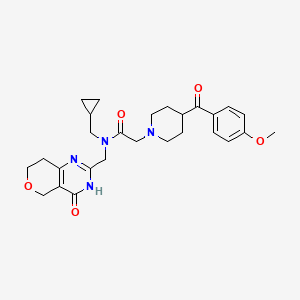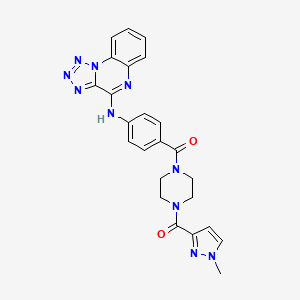
Trifluoperazin-N-Glucuronid
Übersicht
Beschreibung
Trifluoperazine N-Glucuronide is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the glucuronidation process, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . This compound is known for its antidepressant and antipsychotic activities .
Wissenschaftliche Forschungsanwendungen
Trifluoperazin-N-Glucuronid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es dient als Modellsubstrat, um die Aktivität und Spezifität von UGT-Enzymen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen im Körper. Es ist bekannt, dass es die Aktivität bestimmter Cytochrom-P450-Enzyme hemmt, die eine entscheidende Rolle im Arzneimittelstoffwechsel spielen . Darüber hinaus beeinflusst es die Aktivität von UGT-Enzymen und beeinflusst so die Glucuronidierung anderer Verbindungen .
Ähnliche Verbindungen:
- Trifluoperazin
- Imipramin-N-Glucuronid
- Propofol-O-Glucuronid
- Zidovudin-5'-Glucuronid
Vergleich: this compound ist aufgrund seiner spezifischen Bildung aus Trifluoperazin und seiner unterschiedlichen pharmakologischen Eigenschaften einzigartig. Im Gegensatz zu anderen Glucuroniden weist es bemerkenswerte antidepressive und antipsychotische Wirkungen auf . Darüber hinaus unterscheidet es sich durch seine Wechselwirkung mit UGT1A4 von anderen glucuronidierten Metaboliten .
Zusammenfassend lässt sich sagen, dass this compound eine bedeutende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und potenziellen therapeutischen Vorteilen ist. Seine einzigartigen Eigenschaften und Wechselwirkungen machen es zu einem wertvollen Forschungsobjekt in verschiedenen Bereichen.
Wirkmechanismus
Target of Action
Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . The primary targets of Trifluoperazine N-Glucuronide are the Dopamine D2 receptor , Neuron-specific vesicular protein calcyon , and Alpha-1A adrenergic receptor . These targets play a crucial role in various neurological and physiological processes.
Mode of Action
Trifluoperazine N-Glucuronide catalyzes the formation of imipramine and trifluoperazine N-glucuronide . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system . This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The biochemical pathways affected by Trifluoperazine N-Glucuronide involve the dopaminergic system and the hypothalamic-pituitary axis . By blocking dopaminergic receptors and depressing the release of hypothalamic and hypophyseal hormones, Trifluoperazine N-Glucuronide can influence a variety of downstream effects, including alterations in mood, perception, and motor function.
Pharmacokinetics
The pharmacokinetics of Trifluoperazine N-Glucuronide involve its metabolism in the gut after administration and hepatically to active metabolites . The time to peak serum concentration is between 1.5 to 6 hours . The elimination half-life is between 3 to 12 hours . These properties impact the bioavailability of Trifluoperazine N-Glucuronide and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of Trifluoperazine N-Glucuronide’s action include the modulation of dopaminergic neurotransmission and the alteration of hormone release from the hypothalamus and pituitary gland . These changes can result in a variety of physiological effects, including alterations in mood, perception, and motor function.
Action Environment
The action of Trifluoperazine N-Glucuronide can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the latency and organic solvent of the compound . Additionally, the expression levels of Trifluoperazine N-Glucuronide can be influenced by the cellular environment in the liver . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . It catalyzes the formation of imipramine and trifluoperazine N-glucuronide . This interaction involves the enzymatic activities of human UGT1A1, UGT1A4, and UGT1A6 .
Cellular Effects
It is known that it interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Trifluoperazine N-Glucuronide exerts its effects at the molecular level through its interactions with biomolecules. It is known to catalyze the formation of imipramine and trifluoperazine N-glucuronide . This suggests that it may have binding interactions with these biomolecules, leading to changes in their activity.
Metabolic Pathways
Trifluoperazine N-Glucuronide is involved in the metabolic pathways catalyzed by the UGT1A isoforms . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Trifluoperazin-N-Glucuronid wird durch Glucuronidierung von Trifluoperazin synthetisiert. Dieser Prozess beinhaltet die Übertragung einer Glucuronsäure-Einheit von UDP-Glucuronsäure auf Trifluoperazin, die durch das Enzym UGT1A4 vermittelt wird . Die Reaktion findet typischerweise in der Leber statt, wo UGT1A4 exprimiert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von rekombinanten UGT1A4-Enzymen in einer kontrollierten Umgebung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Herstellung von Trifluoperazin und UDP-Glucuronsäure, gefolgt von einer enzymatischen Reaktion unter optimalen Bedingungen von pH-Wert und Temperatur .
Analyse Chemischer Reaktionen
Reaktionstypen: Trifluoperazin-N-Glucuronid unterliegt hauptsächlich der Glucuronidierung, einer Art Konjugationsreaktion. Diese Reaktion beinhaltet die Addition von Glucuronsäure an das Stickstoffatom von Trifluoperazin .
Häufige Reagenzien und Bedingungen: Die Glucuronidierungsreaktion erfordert UDP-Glucuronsäure als Glucuronid-Donor und UGT1A4 als Katalysator. Die Reaktion wird typischerweise in einer gepufferten Lösung bei physiologischem pH-Wert und Temperatur durchgeführt .
Hauptprodukte: Das Hauptprodukt dieser Reaktion ist this compound, das wasserlöslicher ist als seine Ausgangssubstanz, Trifluoperazin .
Vergleich Mit ähnlichen Verbindungen
- Trifluoperazine
- Imipramine N-Glucuronide
- Propofol-O-Glucuronide
- Zidovudine-5’-Glucuronide
Comparison: Trifluoperazine N-Glucuronide is unique due to its specific formation from trifluoperazine and its distinct pharmacological properties. Unlike other glucuronides, it has notable antidepressant and antipsychotic activities . Additionally, its interaction with UGT1A4 sets it apart from other glucuronidated metabolites .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYPHWNGUDUHIW-ARXROMJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858504 | |
| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165602-90-4 | |
| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?
A1: Trifluoperazine N-Glucuronide is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.
Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?
A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on Trifluoperazine N-Glucuronide formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.
Q3: Can Trifluoperazine N-Glucuronide formation be used to study UGT1A4 inhibition?
A3: Yes, Trifluoperazine N-Glucuronide formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of Trifluoperazine N-Glucuronide formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.
Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?
A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


